molecular formula C15H17NO2 B1412805 Benzyl 4-ethynylpiperidine-1-carboxylate CAS No. 1824019-55-7

Benzyl 4-ethynylpiperidine-1-carboxylate

Cat. No.: B1412805
CAS No.: 1824019-55-7
M. Wt: 243.3 g/mol
InChI Key: NPQOOIHCWGQKNH-UHFFFAOYSA-N
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Description

Benzyl 4-ethynylpiperidine-1-carboxylate is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-ethynylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-ethynylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF at elevated temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted benzyl or piperidine derivatives.

Scientific Research Applications

Benzyl 4-ethynylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

    4-Benzylpiperidine: A compound with a similar piperidine core but lacking the ethynyl group.

    1-Boc-4-ethynylpiperidine: A compound with a tert-butyl carbamate protecting group instead of the benzyl group.

Uniqueness: Benzyl 4-ethynylpiperidine-1-carboxylate is unique due to the presence of both the benzyl and ethynyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

benzyl 4-ethynylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-13-8-10-16(11-9-13)15(17)18-12-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQOOIHCWGQKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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